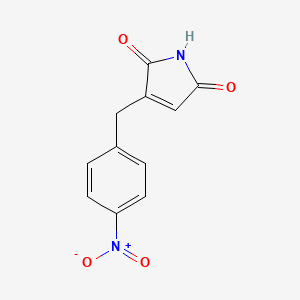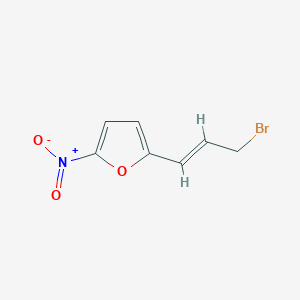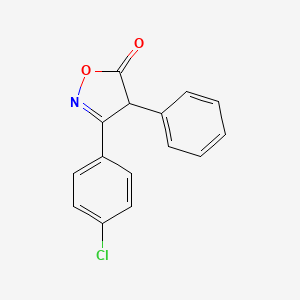
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various amine derivatives .
Aplicaciones Científicas De Investigación
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various signaling pathways in cells .
Comparación Con Compuestos Similares
Similar Compounds
4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol: This compound is an azine derivative with similar structural features.
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: These compounds are used as precursors for nonlinear optical chromophores.
Uniqueness
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
| 651030-70-5 | |
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-[4-[2-(dimethylamino)ethyl]phenyl]-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C20H22N2O2/c1-22(2)12-11-14-7-9-15(10-8-14)17-13-21-20(24-3)16-5-4-6-18(23)19(16)17/h4-10,13,23H,11-12H2,1-3H3 |
Clave InChI |
XXBSNXGQXQGZAW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)


